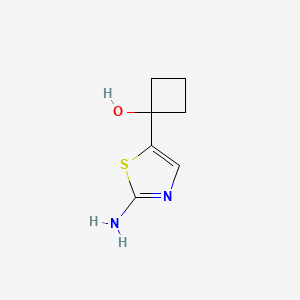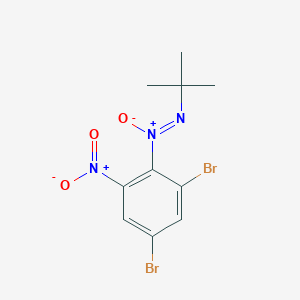
Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide
Overview
Description
Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide is a chemical compound with the molecular formula C10H11Br2N3O3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 29 bonds. These include 18 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Scientific Research Applications
Decomposition of Air Toxics in Plasma Reactors
A study by Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether (MTBE) using radio frequency (RF) plasma reactors, highlighting the reactor's application in breaking down air toxins. This approach demonstrates the potential of plasma-based technologies in environmental remediation, particularly in decomposing complex organic compounds, which could be related to the reactivity and degradation studies of specific organic nitro compounds like Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants and Environmental Impact
Liu and Mabury (2020) reviewed the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which are used to prevent oxidative degradation in various products. This review could offer insights into the environmental and health implications of chemical compounds, including the study of this compound, focusing on its potential antioxidant properties or environmental fate (Liu & Mabury, 2020).
Sorption of Radionuclides Using Graphene Oxide-based Materials
Yu et al. (2015) explored the use of graphene oxide (GO)-based materials in sorbing radionuclides from aqueous systems, indicating the material's utility in environmental cleanup and remediation. This research might be extrapolated to understand how this compound could interact with similar novel materials for environmental applications (Yu et al., 2015).
Applications and Properties of Nitrophenols
Harrison et al. (2005) provided a comprehensive review on the atmospheric occurrence, analytical methods, and sources of nitrophenols. Understanding the behavior of nitrophenols in the environment can give clues about the stability, degradation, and potential environmental impact of nitro-containing compounds like this compound (Harrison et al., 2005).
properties
IUPAC Name |
tert-butylimino-(2,4-dibromo-6-nitrophenyl)-oxidoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N3O3/c1-10(2,3)13-14(16)9-7(12)4-6(11)5-8(9)15(17)18/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPPSIUBDJINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=[N+](C1=C(C=C(C=C1Br)Br)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




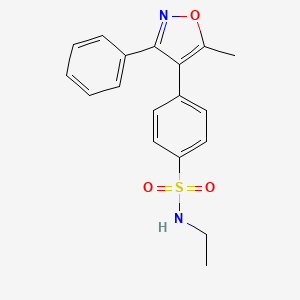




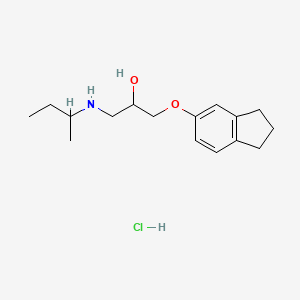
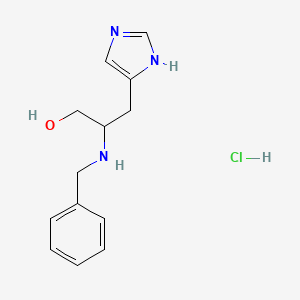


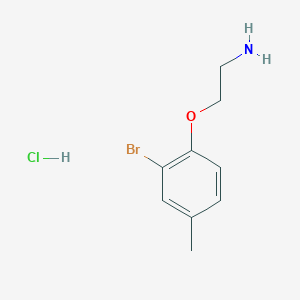
![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)

